molecular formula C22H19BrN2O5 B11644689 (5Z)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11644689
M. Wt: 471.3 g/mol
InChI Key: ZQRWXMRXFYIUBI-ATVHPVEESA-N
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Description

(5Z)-5-{[3-BROMO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, an ethoxyphenyl group, and a diazinane trione core

Properties

Molecular Formula

C22H19BrN2O5

Molecular Weight

471.3 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H19BrN2O5/c1-3-11-30-19-10-5-14(13-18(19)23)12-17-20(26)24-22(28)25(21(17)27)15-6-8-16(9-7-15)29-4-2/h3,5-10,12-13H,1,4,11H2,2H3,(H,24,26,28)/b17-12-

InChI Key

ZQRWXMRXFYIUBI-ATVHPVEESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OCC=C)Br)/C(=O)NC2=O

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC=C)Br)C(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-BROMO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the brominated phenyl and ethoxyphenyl precursors. These precursors are then subjected to a series of reactions, including condensation and cyclization, to form the final compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-BROMO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[3-BROMO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and mechanisms .

Medicine

In medicine, (5Z)-5-{[3-BROMO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-BROMO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

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